4-methoxy-N-(4-phenylbutyl)benzenesulfonamide
Overview
Description
4-methoxy-N-(4-phenylbutyl)benzenesulfonamide is an aromatic sulfonamide compound. It is characterized by the presence of a methoxy group attached to the benzene ring and a phenylbutyl group attached to the sulfonamide nitrogen. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-phenylbutyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-phenylbutyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(4-phenylbutyl)benzenesulfonamide.
Reduction: Formation of 4-methoxy-N-(4-phenylbutyl)aniline.
Substitution: Formation of 4-halogen-N-(4-phenylbutyl)benzenesulfonamide
Scientific Research Applications
4-methoxy-N-(4-phenylbutyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-phenylbutyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and phenylbutyl groups play a crucial role in the binding affinity and specificity of the compound. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the phenylbutyl group, making it less hydrophobic and potentially less effective in certain applications.
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: Contains different substituents, leading to variations in chemical reactivity and biological activity .
Uniqueness
4-methoxy-N-(4-phenylbutyl)benzenesulfonamide is unique due to the presence of both the methoxy and phenylbutyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its binding affinity to molecular targets and its potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-N-(4-phenylbutyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-21-16-10-12-17(13-11-16)22(19,20)18-14-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-13,18H,5-6,9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSLUQDJVYXQFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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